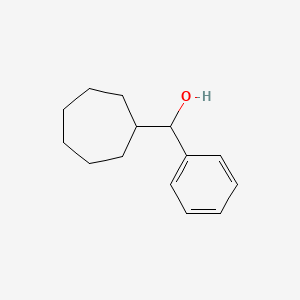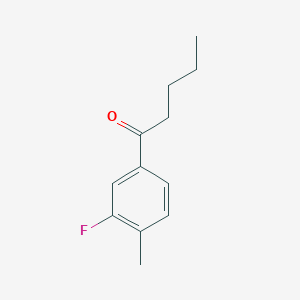
1-(3-Fluoro-4-methylphenyl)heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methylphenyl)heptan-1-one is an organic compound belonging to the class of phenylalkanones. It features a fluorine atom and a methyl group on the benzene ring, which is attached to a heptan-1-one moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methylphenyl)heptan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 3-fluoro-4-methylbenzene is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: 1-(3-Fluoro-4-methylphenyl)heptanoic acid
Reduction: 1-(3-Fluoro-4-methylphenyl)heptanol
Substitution: Various substituted phenylalkanones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methylphenyl)heptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of phenylalkanones in biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Fluoro-4-methylphenyl)heptan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom on the benzene ring can enhance the compound's binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
1-(3-Fluoro-4-methylphenyl)heptan-1-one is similar to other phenylalkanones, but its unique combination of fluorine and methyl groups sets it apart. Other similar compounds include:
1-(4-Fluoro-3-methylphenyl)heptan-1-one
1-(3-Fluoro-4-methylphenyl)hexan-1-one
1-(3-Fluoro-4-methylphenyl)octan-1-one
These compounds differ in the length of the alkyl chain, which can affect their chemical properties and applications.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)12-9-8-11(2)13(15)10-12/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBOBQBXNCRHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC(=C(C=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(3-aminophenyl)methyl]-3-methoxypropanamide](/img/structure/B7871588.png)



